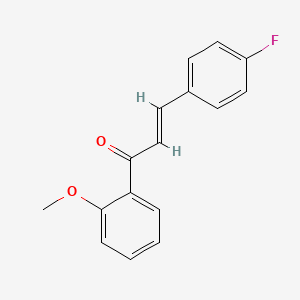
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. It has also been suggested that it may induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby attenuating inflammation. It has also been found to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells against oxidative stress. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before its clinical use.
Orientations Futures
There are several future directions for the research and development of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One of the areas of interest is the elucidation of its mechanism of action and its molecular targets. Moreover, the development of more potent and selective analogs of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one with improved pharmacokinetic properties and reduced toxicity is another area of focus. Furthermore, the evaluation of its efficacy in animal models of various diseases such as inflammation, cancer, and neurodegenerative disorders is also an important future direction.
Applications De Recherche Scientifique
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been found to possess potent antibacterial and antifungal properties. Moreover, it has been shown to modulate the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGCLKEJGWBCA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



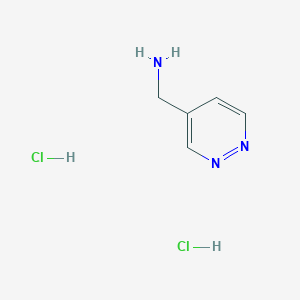
![[1,1'-Biphenyl]-4-amine, 2,2'-dichloro-](/img/structure/B3075231.png)
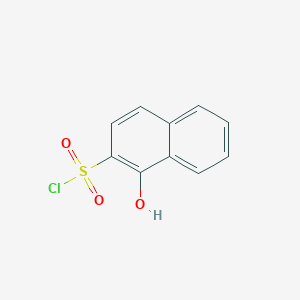


![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)
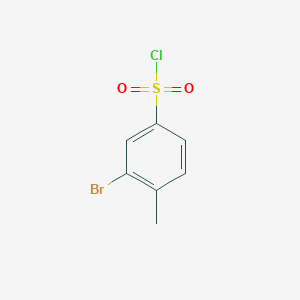
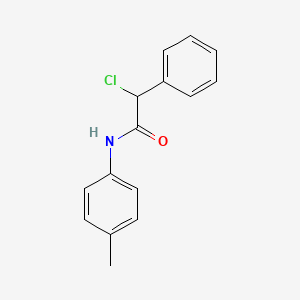
![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
![Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate](/img/structure/B3075322.png)
![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)
![Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate](/img/structure/B3075335.png)
